Phenylephrine - 59-42-7

Phenylephrine

Catalog Number: EVT-279905
CAS Number: 59-42-7
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenylephrine is a synthetic organic compound classified as a sympathomimetic amine. [] It is a selective α1-adrenergic receptor agonist, meaning it primarily stimulates alpha-1 adrenergic receptors. [, , , , ] In scientific research, phenylephrine serves as a valuable tool to investigate various physiological and pharmacological processes related to α1-adrenergic receptor activation.

Future Directions
  • Investigating Phenylephrine's Role in Specific Disease States: Further research is needed to elucidate the contribution of α1-adrenergic receptors in conditions such as congestive heart failure, [] sepsis, [] and cholestasis. [] These studies could provide insights into the potential therapeutic benefits or risks of using phenylephrine in these patient populations.
  • Developing Novel Drug Delivery Systems: Exploring alternative drug delivery methods for phenylephrine, such as sustained-release formulations, [] could enhance its therapeutic efficacy while minimizing potential side effects.

Norepinephrine

Relevance: Norepinephrine is another vasopressor compared to phenylephrine for managing hypotension during spinal anesthesia for cesarean delivery. While both drugs effectively increase blood pressure, norepinephrine, due to its weak β-adrenergic receptor activity, might result in greater heart rate and cardiac output compared to phenylephrine [, ]. This difference in receptor activity profiles suggests norepinephrine may be a suitable alternative to phenylephrine for maintaining blood pressure with potentially fewer negative chronotropic effects.

Tropicamide

Relevance: Tropicamide is often used in combination with phenylephrine to achieve rapid and sustained pupil dilation for ophthalmological examinations []. The combination allows for a synergistic effect, as phenylephrine acts as an α1-adrenergic agonist, stimulating pupillary dilator muscles.

Dobutamine

Relevance: Dobutamine was studied alongside phenylephrine in a study evaluating the dose-dependent cardiovascular effects of different drugs during anesthesia in horses []. Both drugs effectively reversed sevoflurane-induced hypotension, highlighting their distinct mechanisms for increasing blood pressure. Phenylephrine, as a selective α1-agonist, increased mean arterial blood pressure (MAP) by increasing systemic vascular resistance, while dobutamine, as a β1-agonist, increased MAP and cardiac output by augmenting stroke volume.

Xylazine

Relevance: Xylazine was investigated in conjunction with phenylephrine to compare their effects on cardiovascular parameters and organ blood flow in rats under different respiratory volumes []. The study revealed that changes in respiratory volume influenced the cardiovascular effects of phenylephrine but not those of xylazine. These findings suggest distinct mechanisms of action and potential interactions with respiratory parameters for both drugs.

Acetylcholine

Relevance: Acetylcholine was used in several studies to investigate endothelial function and compare its vasodilatory effects with the vasoconstrictive properties of phenylephrine [, , ]. By contrasting the responses to both agents, researchers gain insights into the balance between vasoconstrictive and vasodilatory mechanisms in different physiological and pathological conditions.

Sodium Nitroprusside

Relevance: Sodium nitroprusside, as a potent NO donor, is used in research to induce vasodilation and evaluate the contribution of NO to vascular reactivity [, ]. Comparing the vasodilatory effects of sodium nitroprusside with the vasoconstrictive actions of phenylephrine helps researchers understand the interplay between these opposing forces in regulating vascular tone.

Chloroethylclonidine

Relevance: Chloroethylclonidine was employed in a study to characterize the α-adrenoceptors mediating the contractile responses of the guinea-pig cauda epididymis []. The results suggested the presence of both α1- and α2-adrenoceptors in this tissue. Chloroethylclonidine, in combination with other pharmacological tools, helped differentiate the contribution of α1A- and α1B-adrenoceptor subtypes to the contractile response elicited by phenylephrine.

5-Methylurapidil

Relevance: 5-Methylurapidil was used in conjunction with chloroethylclonidine to further characterize the α-adrenoceptor subtypes involved in the contractile responses of the guinea-pig cauda epididymis []. By combining both antagonists with different selectivity profiles, researchers can better dissect the contributions of individual α-adrenergic receptor subtypes to the effects of agonists like phenylephrine.

Aspirin

Relevance: Aspirin was found to interact with phenylephrine in tablet formulations, leading to the degradation of phenylephrine and a reduction in its activity []. This interaction highlights the importance of considering potential chemical incompatibilities when formulating drugs in combination products.

Tetracaine

Relevance: Tetracaine is mentioned in a study comparing the efficacy of epinephrine and phenylephrine in managing hypotension following hyperbaric tetracaine spinal anesthesia []. The study investigates the optimal vasopressor for managing hypotension induced by tetracaine spinal anesthesia, highlighting the clinical relevance of understanding the interactions between these drugs.

Sources and Classification

Phenylephrine can be derived synthetically through various chemical processes, including asymmetric hydrogenation and enzymatic synthesis. It belongs to the class of compounds known as sympathomimetics, which mimic the effects of the sympathetic nervous system. Its classification as an alpha-1 adrenergic receptor agonist makes it particularly effective in treating nasal congestion and managing blood pressure.

Synthesis Analysis

Methods and Technical Details

Phenylephrine can be synthesized through several methods:

Molecular Structure Analysis

Structure and Data

Phenylephrine has a molecular formula of C_9H_13NO_2 and a molar mass of 167.21 g/mol. Its structure features:

  • A phenolic hydroxyl group (-OH)
  • A secondary amine group (-NH)
  • A side chain that includes a methyl group attached to the carbon adjacent to the hydroxyl group.

The three-dimensional configuration of phenylephrine is essential for its interaction with adrenergic receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Phenylephrine undergoes various chemical reactions that are crucial for its synthesis:

  1. Hydrogenation: The reaction involves the reduction of double bonds in the presence of hydrogen gas, typically facilitated by metal catalysts such as palladium or rhodium .
  2. Sulfation: Phenylephrine can be metabolized in vivo to form sulfate esters, which are important for understanding its pharmacokinetics and therapeutic effects .
  3. Resolution Processes: Various synthetic routes also involve resolution techniques to obtain enantiomerically pure forms of phenylephrine, enhancing its clinical efficacy .
Mechanism of Action

Process and Data

Phenylephrine exerts its effects primarily through selective activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This activation leads to:

  • Vasoconstriction: Resulting in increased peripheral resistance and elevated blood pressure.
  • Decongestion: By constricting blood vessels in nasal passages, it reduces swelling and mucus production.

The pharmacological effects are dose-dependent, with higher doses leading to more pronounced vasoconstrictive effects.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Approximately 130–132 °C.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pH Stability: Phenylephrine is stable across a pH range but should be stored away from light to prevent degradation.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

These properties are critical for its formulation in pharmaceutical products, ensuring efficacy and stability.

Applications

Scientific Uses

Phenylephrine is widely utilized in clinical settings for:

  1. Nasal Decongestion: Commonly found in over-the-counter cold medications.
  2. Ophthalmology: Used as a mydriatic agent during eye examinations.
  3. Anesthesia Support: Administered intravenously to manage hypotension during surgical procedures.

Its versatility makes it an essential compound in both therapeutic and diagnostic applications within medicine.

Molecular Pharmacology of Phenylephrine

Structural Characterization & Stereochemical Properties

Phenylephrine [(R)-(-)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol] is a synthetic catecholamine analogue distinguished by its meta-hydroxylated phenethylamine scaffold. The compound crystallizes as a hydrochloride salt (PHE-HCl) in orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.807(2) Å, b = 9.234(2) Å, c = 17.502(3) Å [6]. Crucially, phenylephrine exhibits chiral specificity, with the (R)-enantiomer demonstrating significantly higher pharmacological activity at α₁-adrenergic receptors compared to its (S)-counterpart. The chiral center at the β-carbon adopts an R configuration, mirroring the relative configuration of endogenous catecholamines like norepinephrine [1] [4].

The molecular conformation features an extended ethylamine side chain with a trans orientation relative to the meta-hydroxyl group. This configuration facilitates optimal receptor docking geometry. X-ray diffraction reveals that the hydrochloride salt stabilizes via ionic interaction between the protonated amine and chloride ion (N⁺-H···Cl⁻ distance: 3.143 Å), alongside intermolecular hydrogen bonds involving the phenolic OH (O-H···O distance: 2.792 Å) and the alcoholic OH (O-H···Cl⁻ distance: 3.146 Å) [6]. This robust hydrogen-bonding network contributes to crystal lattice stability but also confers hygroscopicity, presenting formulation challenges. Quantum mechanical analyses demonstrate that the chloride counterion significantly increases molecular stability (formation energy: -229.43 kcal/mol) compared to the free base form [6].

Table 1: Key Structural Parameters of Phenylephrine Hydrochloride

ParameterValueSignificance
Chirality(R)-enantiomerDetermines receptor binding affinity & selectivity
Crystalline SystemOrthorhombicInfluences solid-state stability & dissolution
H-Bond Donors3 (Phenolic OH, Alcoholic OH, N⁺-H)Governs crystal packing & solubility
N⁺···Cl⁻ Distance3.143 ÅPrimary ionic stabilization in crystal lattice
Phenolic O-H···O2.792 ÅKey intermolecular hydrogen bond

Alpha-1 Adrenergic Receptor Subtype Selectivity (α1A/α1B/α1D)

Phenylephrine functions as a selective α₁-adrenoceptor agonist with minimal β-adrenergic activity. Its selectivity profile across α₁ subtypes reveals critical pharmacological differentiation: functional assays demonstrate highest potency at the α₁ₐ subtype (EC₅₀ = 0.86 nM), followed by α₁ᴅ (pKᵢ = 5.86), α₁ʙ (pKᵢ = 4.87), and α₁ₐ (pKᵢ = 4.70) [4] [1]. This subtype selectivity arises from differential complementarity between phenylephrine's molecular structure and subtype-specific ligand binding domains (LBDs). The α₁ₐ receptor features a more accommodating binding pocket that optimally accommodates phenylephrine's meta-hydroxyphenyl ring, while steric constraints in α₁ʙ and α₁ᴅ reduce binding affinity [2].

Activation of α₁-adrenoceptors initiates Gq-protein coupling, triggering phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP₃) production. This signaling cascade elevates intracellular calcium, driving vascular smooth muscle contraction. Tissue-specific expression of α₁ subtypes explains phenylephrine's physiological effects: vascular α₁ᴅ receptors mediate systemic vasoconstriction, while prostatic α₁ₐ receptors contribute to urethral constriction. The absence of β-adrenergic activity distinguishes phenylephrine from endogenous catecholamines, minimizing cardiac inotropic and chronotropic effects [2] [7].

Table 2: Phenylephrine Binding Affinity Across α1-Adrenergic Receptor Subtypes

Receptor SubtypepKᵢ ValueRelative PotencyPrimary Tissue Localization
α₁ₐ4.70++Prostate, Vas deferens, Brain
α₁ʙ4.87++Liver, Spleen, Heart
α₁ᴅ5.86+++Aorta, Brain, Coronary arteries
β₁Not significant-Cardiac myocytes
β₂Not significant-Bronchial & Vascular smooth muscle

Agonist Binding Dynamics & Receptor Conformational Changes

Phenylephrine binding induces allosteric transitions in α₁-adrenergic receptors through a stepwise mechanism. Initial interaction involves ionic anchoring of the protonated amine to Asp106³.³² within the transmembrane helix 3 (TM3) of the receptor. Concurrently, the meta-hydroxyl group forms hydrogen bonds with Ser188⁵.⁴² (TM5) and Asn199⁵.⁴⁶ residues. This dual attachment triggers rotamer rearrangement in TM5 and TM6, culminating in a 10-12Å outward displacement of TM6—the hallmark active-state conformation enabling Gq-protein coupling [5].

Biophysical studies reveal a binding residence time of approximately 2-3 minutes for phenylephrine, significantly longer than endogenous norepinephrine (<30 seconds). This prolonged residence correlates with its extended duration of action in vascular tissues. Molecular dynamics simulations indicate that phenylephrine's hydrophobic phenyl ring stabilizes the active conformation through π-π stacking with Phe288⁶.⁴⁴ in TM6, reducing dissociation kinetics. The agonist-receptor complex exhibits reduced conformational entropy (ΔS = -42.3 cal/mol·K) compared to unbound states, reflecting rigidification upon binding [5].

Indirect Mechanisms of Action: Noradrenaline Transporter Interactions

Although primarily classified as a direct-acting agonist, phenylephrine exhibits secondary interactions with the noradrenaline transporter (NET). At supratherapeutic concentrations (>10μM), phenylephrine demonstrates weak NET inhibition (IC₅₀ ~ 85μM), approximately 50-fold less potent than desipramine. This inhibition reduces neuronal norepinephrine reuptake, potentially amplifying synaptic norepinephrine concentrations in sympathetic junctions [8]. However, phenylephrine lacks significant vesicular displacing activity, distinguishing it from indirect agonists like tyramine or amphetamine derivatives [7].

The physiological relevance of NET inhibition remains debated. Phenylephrine's affinity for NET is 100-1000 times lower than for α₁-adrenoceptors, suggesting minimal contribution to its primary vasopressor effects. Nevertheless, this property may explain paradoxical responses observed in denervated tissues or under conditions of neuronal NET upregulation. Crucially, phenylephrine does not induce transporter reversal—a key mechanism of potent indirect sympathomimetics like ephedrine—preserving its hemodynamic predictability [7] [8].

Metabolic Pathways: MAO/SULT-Mediated Biotransformation

Phenylephrine undergoes extensive presystemic metabolism primarily governed by two enzymatic pathways: Monoamine Oxidase (MAO)-catalyzed deamination and Sulfotransferase (SULT)-mediated conjugation. Intestinal MAO-A is the dominant initial metabolizer, cleaving the ethylamine side chain to produce meta-hydroxymandelic acid—the primary inactive metabolite accounting for 57% of urinary excretion. This oxidative deamination involves Schiff base formation followed by hydrolysis [1] [2].

The secondary pathway involves SULT1A3-mediated sulfation of the phenolic hydroxyl group, generating phenylephrine sulfate. This high-affinity conjugation (Kₘ ≈ 4.5μM) occurs extensively in gastrointestinal mucosa and hepatocytes. A minor tertiary pathway yields phenylephrine glucuronide via UGT1A9/2B7. Unchanged phenylephrine constitutes only 3-16% of urinary excretion, reflecting extensive first-pass metabolism [1] [2]. Crucially, bioavailability disparities between routes (oral: 38% vs intravenous: 100%) directly result from intestinal MAO and SULT activity. Genetic polymorphisms in SULT1A3 significantly influence interindividual variability in phenylephrine pharmacokinetics [2].

Table 3: Primary Metabolic Pathways of Phenylephrine

Metabolic PathwayEnzyme(s) InvolvedMajor MetaboliteExcretion FractionActivity Status
Oxidative DeaminationMAO-A > MAO-Bmeta-Hydroxymandelic acid57%Inactive
Phenolic SulfationSULT1A3Phenylephrine sulfate8%Inactive
GlucuronidationUGT1A9, UGT2B7Phenylephrine glucuronideMinor (<5%)Inactive
Renal ExcretionN/AUnchanged phenylephrine3-16%Active

Properties

CAS Number

59-42-7

Product Name

Phenylephrine

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O

Solubility

Freely soluble in water
FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol
Metaoxedrin
Metasympatol
Mezaton
Neo Synephrine
Neo-Synephrine
Neosynephrine
Phenylephrine
Phenylephrine Hydrochloride
Phenylephrine Tannate
Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.